molecular formula C14H16N2O4 B6172613 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid CAS No. 2460755-21-7

5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid

Cat. No.: B6172613
CAS No.: 2460755-21-7
M. Wt: 276.3
InChI Key:
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Description

5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H16N2O4. It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a prop-1-yn-1-yl group bearing a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid to form the desired product . The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages such as improved reaction control, scalability, and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for Boc deprotection), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium for coupling reactions). Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to yield the free amine, which can then form covalent or non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is unique due to its combination of a pyridine ring, a carboxylic acid group, and a Boc-protected amino group attached to an alkyne. This structural arrangement imparts distinct reactivity and functional properties, making it valuable for specific applications in synthetic chemistry and biological research.

Properties

CAS No.

2460755-21-7

Molecular Formula

C14H16N2O4

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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